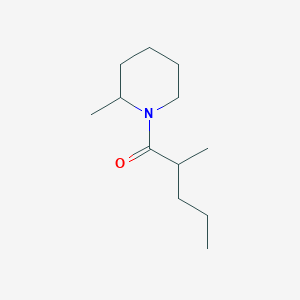
N,N-dimethyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide, also known as DMOPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMOPA is a derivative of phthalazine and has been synthesized using various methods. This article aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMOPA.
作用機序
The mechanism of action of N,N-dimethyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is not fully understood. However, it is believed that N,N-dimethyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide acts as a photosensitizer by generating singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can cause damage to cellular components, leading to cell death.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been shown to have a low toxicity profile and does not exhibit any significant cytotoxic effects on cells. However, it has been shown to induce apoptosis in cancer cells upon exposure to light. N,N-dimethyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has also been shown to exhibit antioxidant activity and can protect cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of N,N-dimethyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is its strong fluorescence emission, which makes it an ideal candidate for use in fluorescence imaging applications. N,N-dimethyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide also has a low toxicity profile and does not exhibit any significant cytotoxic effects on cells. However, one of the limitations of N,N-dimethyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of N,N-dimethyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide in scientific research. One potential application is in the field of photodynamic therapy, where N,N-dimethyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide could be used as a photosensitizer to selectively target cancer cells. Another potential application is in the field of fluorescence imaging, where N,N-dimethyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide could be used to image specific cellular components. Additionally, further research is needed to better understand the mechanism of action of N,N-dimethyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide and to develop more efficient synthesis methods.
合成法
N,N-dimethyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide can be synthesized using various methods, including the reaction of phthalazine-1,4-dione with N,N-dimethylacetamide in the presence of a base such as potassium carbonate. Another method involves the reaction of phthalazine-1,4-dione with N,N-dimethylamine in the presence of acetic anhydride. The yield of N,N-dimethyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide using these methods ranges from 60-80%.
科学的研究の応用
N,N-dimethyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N,N-dimethyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is in the field of fluorescence imaging. N,N-dimethyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been shown to exhibit strong fluorescence emission, making it an ideal candidate for use in fluorescence imaging applications. N,N-dimethyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has also been used as a fluorescent probe for the detection of reactive oxygen species and as a photosensitizer for photodynamic therapy.
特性
IUPAC Name |
N,N-dimethyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-15(2)12(17)8-11-9-6-4-5-7-10(9)13(18)16(3)14-11/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWDUKCBZQZNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7500525.png)


![2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7500541.png)






